molecular formula C16H13ClN2O3 B2690471 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2-chloropyridine-3-carboxylate CAS No. 389811-76-1

2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2-chloropyridine-3-carboxylate

Cat. No.: B2690471
CAS No.: 389811-76-1
M. Wt: 316.74
InChI Key: NJMVXXUOYZYXGF-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2-chloropyridine-3-carboxylate is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound features a unique structure combining an indole moiety with a pyridine ring, which could contribute to its biological activity and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2-chloropyridine-3-carboxylate typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Indole Moiety: Starting from an appropriate precursor, such as 2-nitrotoluene, the indole ring can be synthesized through a series of reactions including nitration, reduction, and cyclization.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a suitable pyridine derivative.

    Esterification: The final step may involve esterification to form the carboxylate ester linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2-chloropyridine-3-carboxylate may undergo various chemical reactions, including:

    Oxidation: The compound could be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions could be employed to replace certain groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens, acids, or bases depending on the specific substitution reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2-chloropyridine-3-carboxylate could have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2-chloropyridine-3-carboxylate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2-bromopyridine-3-carboxylate: Similar structure with a bromine atom instead of chlorine.

    2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2-fluoropyridine-3-carboxylate: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

The uniqueness of 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2-chloropyridine-3-carboxylate lies in its specific combination of functional groups and ring structures, which could confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

[2-(2,3-dihydroindol-1-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c17-15-12(5-3-8-18-15)16(21)22-10-14(20)19-9-7-11-4-1-2-6-13(11)19/h1-6,8H,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMVXXUOYZYXGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)COC(=O)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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